1-Aminobenzotriazole
Overview
Description
1-aminobenzotriazole (ABT) is a non-specific cytochrome P450 (CYP) inhibitor. It does not appear to affect other enzymes, including UDP-glucuronosyltransferases. ABT acts as a CYP suicide substrate, producing maximal destruction of hepatic and renal microsome CYP protein in vitro at 10 mM. It is effective in vivo, significantly reducing CYP content in both liver and kidney in rats within two hours. The effects of ABT on CYP activity is time-dependent, with significant shift in IC50 values with preincubation.
Mechanism of Action
Target of Action
1-Aminobenzotriazole (1-ABT) is a pan-specific, mechanism-based inactivator of the xenobiotic metabolizing forms of cytochrome P450 in animals, plants, insects, and microorganisms . Cytochrome P450 enzymes play a crucial role in the metabolism of both endogenous compounds and xenobiotics .
Mode of Action
1-ABT acts as a mechanism-based inhibitor of cytochrome P450 enzymes . This means that it binds to the enzyme and undergoes a normal initial reaction to produce a reactive intermediate. This intermediate then irreversibly binds to the enzyme, leading to its inactivation .
Biochemical Pathways
The primary biochemical pathway affected by 1-ABT is the cytochrome P450 pathway. By inhibiting the cytochrome P450 enzymes, 1-ABT can affect the metabolism of various endogenous compounds and xenobiotics . This can lead to changes in the metabolism-dependent toxicity of drugs and chemicals .
Pharmacokinetics
The pharmacokinetics of 1-ABT varies depending on the species. For example, in rats, dogs, and monkeys, high plasma concentrations of 1-ABT were observed for over 24 hours after single oral doses of 50 mg/kg in rats, and 20 mg/kg in dogs and monkeys . In another study, it was found that 1-ABT can modulate oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats .
Result of Action
The molecular and cellular effects of 1-ABT’s action primarily involve the inactivation of cytochrome P450 enzymes. This can lead to changes in the metabolism of various compounds, potentially affecting their toxicity . Additionally, 1-ABT has been characterized as a potent inhibitor of monoamine oxidase (MAO), with more specificity towards MAO-B .
Action Environment
The action of 1-ABT can be influenced by environmental factors such as salt stress. For example, a study found that 1-ABT was effective in improving the survival, growth, and physiological processes of Tamarix chinensis cuttings under salt stress . There was a threshold effect when using 1-abt to facilitate propagation under salt stress .
Biochemical Analysis
Biochemical Properties
1-ABT interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of cytochrome P450 enzymes , which play a crucial role in the metabolism of xenobiotics. It also inhibits monoamine oxidase (MAO) enzymes , with more specificity towards MAO-B . The nature of these interactions is typically non-competitive, leading to a decrease in the maximum rate of reaction without affecting the affinity of the enzyme for its substrate .
Cellular Effects
1-ABT has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in metabolic pathways. For instance, it inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous compounds and xenobiotics . It also inhibits MAO enzymes, which play a role in the breakdown of neurotransmitters in the brain .
Molecular Mechanism
1-ABT exerts its effects at the molecular level through several mechanisms. It acts as a mechanism-based inactivator of cytochrome P450 enzymes , meaning it forms a reactive intermediate that binds to the enzyme and causes its inactivation. It also inhibits MAO enzymes through a non-competitive mechanism, where it binds to a site on the enzyme other than the active site, leading to a decrease in the maximum rate of reaction .
Temporal Effects in Laboratory Settings
The effects of 1-ABT can change over time in laboratory settings. For instance, it has been shown to inhibit the growth and physiological characteristics of Tamarix chinensis cuttings under salt stress . The effects were insignificant when applied at low concentrations (< 100 mg L−1), and at high concentrations (>100 mg L−1), 1-ABT limited growth and physiological activities .
Dosage Effects in Animal Models
The effects of 1-ABT vary with different dosages in animal models. For example, after single oral doses of 50 mg/kg in rats, and 20 mg/kg in dogs and monkeys, the plasma concentrations of 1-ABT were high and were sustained for over 24 hours .
Metabolic Pathways
1-ABT is involved in several metabolic pathways. It is a known inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of endogenous compounds and xenobiotics . It also inhibits MAO enzymes, which are involved in the breakdown of neurotransmitters in the brain .
Properties
IUPAC Name |
benzotriazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKHYLLVKZPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167140 | |
Record name | 1-Aminobenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26732606 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1614-12-6 | |
Record name | 1-Aminobenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1614-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminobenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1614-12-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminobenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzotriazol-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOBENZOTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFF75BJ1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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